6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 856600-01-6
Cat. No.: VC7150823
Molecular Formula: C6H8N4
Molecular Weight: 136.158
* For research use only. Not for human or veterinary use.
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine - 856600-01-6](/images/structure/VC7150823.png)
Specification
CAS No. | 856600-01-6 |
---|---|
Molecular Formula | C6H8N4 |
Molecular Weight | 136.158 |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10) |
Standard InChI Key | JTAXQEXXMJBSMX-UHFFFAOYSA-N |
SMILES | C1CNC2=NC=NC(=C21)N |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine features a bicyclic system where a pyrrole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–8), with partial saturation at the 6,7-positions (Fig. 1). The 4-amino group occupies a strategic position for hydrogen bonding and π-stacking interactions, as observed in structurally related kinase inhibitors. Compared to fully aromatic analogs like 7H-pyrrolo[2,3-d]pyrimidine, the dihydro modification reduces planarity, potentially enhancing solubility while maintaining target engagement .
Table 1: Comparative Molecular Features of Pyrrolopyrimidine Derivatives
The dihydro structure introduces two sp³ hybridized carbons, altering electron distribution across the π-system. Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct proton environments: H-6 and H-7 in dihydro derivatives typically appear as multiplet signals between δ 2.5–3.5 ppm, while aromatic protons in unsaturated analogs resonate upfield at δ 6.5–8.5 ppm .
Synthetic Accessibility
Synthesis typically begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where nucleophilic aromatic substitution introduces the 4-amino group. As demonstrated in antitubercular agent development , treating the chloro precursor with ammonium hydroxide or primary/secondary amines under acidic conditions yields target amines in 16–94% yields. Catalytic hydrogenation of the fully aromatic core provides the dihydro variant, though regioselectivity challenges require careful optimization of reaction conditions .
Biological Activity and Mechanism
Metabolic Regulation
G protein-coupled receptor 119 (GPR119) agonists derived from 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines demonstrate glucose-dependent insulin secretion, highlighting the scaffold’s utility in diabetes therapeutics . Although the [2,3-d] isomer differs in ring fusion topology, shared aminopyrimidine motifs may enable cross-reactivity with enteroendocrine targets.
Table 2: Biological Activities of Structural Analogs
Kinase Inhibition Profiles
2,4-Diamino derivatives of dihydropyrrolopyrimidines inhibit focal adhesion kinase (FAK) with IC₅₀ values ≤11 nM, suppressing cancer cell migration and invasion. The 4-amino group coordinates with kinase hinge regions, while the dihydro scaffold may induce selectivity via steric complementarity with hydrophobic pockets.
Physicochemical and ADME Profiles
Solubility and Permeability
Computational models predict moderate aqueous solubility (0.1–1 mg/mL) for the parent compound, improving with salt formation or prodrug strategies. LogP values <2.5 (calculated using ChemAxon) suggest favorable membrane permeability, though the dihydro structure may reduce passive diffusion compared to aromatic analogs .
Metabolic Stability
Microsomal studies on related compounds show moderate hepatic clearance (15–20 mL/min/kg), with primary oxidation at the pyrrole ring’s saturated positions. Glucuronidation of the 4-amino group represents a major detoxification pathway, necessitating prodrug approaches for oral bioavailability .
Industrial Applications and Patent Landscape
Pharmaceutical applications dominate the compound’s use cases:
-
Antibacterial agents: Covered under WO2017021965A1 for novel antituberculars
-
Kinase inhibitors: Protected in US20210039982A1 for FAK/Pyk2 modulation
-
Metabolic regulators: Disclosed in EP2895545B1 for GPR119-targeted therapies
Generic synthesis methods appear in public domains, though proprietary salt forms and prodrugs remain patent-protected until 2035–2040.
Future Directions and Challenges
Key research gaps include:
-
Target Deconvolution: Elucidating primary molecular targets using chemoproteomics
-
Formulation Optimization: Addressing solubility limitations via nanocrystal or lipid-based delivery systems
-
Safety Profiling: Comprehensive subchronic toxicity studies in preclinical models
The compound’s synthetic accessibility and modular substitution pattern position it as a promising scaffold for fragment-based drug discovery. Strategic incorporation of electron-withdrawing groups at C2 or aryl extensions at N7 could enhance target affinity while maintaining favorable ADME properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume